

Pharmacological Activities & Experimental Data of Sophoranone

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Compound Focus: Sophoranone

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Aspect	Details	Experimental Evidence
Primary Botanical Source	<i>Sophora tonkinensis</i> (Shan Dou Gen) [1] [2] [3]	Not Applicable

| **Key Pharmacological Activities** | **Anticancer:** Induces apoptosis in human leukemia U937 cells [2]. **Anti-inflammatory:** Inhibits nitric oxide production in RAW 264.7 macrophages [3]. **Anti-asthmatic:** Contributes to the effect of *S. tonkinensis* extract in animal models [3]. | | **Mechanism of Action (Anticancer)** | Triggers mitochondrial pathway of apoptosis: generates reactive oxygen species (ROS), opens mitochondrial permeability transition (MPT) pores, and releases cytochrome c [2]. | **In vitro** using human leukemia U937 cells; isolated mouse liver mitochondria [2]. | | **Pharmacokinetics** | **Oral Absorption:** Very low permeability in Caco-2 cells [3]. **Protein Binding:** >99.9% bound to plasma proteins [3]. **Drug Interaction:** Potently inhibits CYP2C9 enzyme in vitro, but no significant effect in vivo due to poor absorption and high protein binding [3]. | **In vitro:** Human liver microsomes, Caco-2 cell models [3]. **In vivo:** Rat models [3]. |

Detailed Experimental Protocols

For researchers looking to replicate or design studies, here are the methodologies from key experiments:

- **Apoptosis Induction & Mechanism Study [2]**

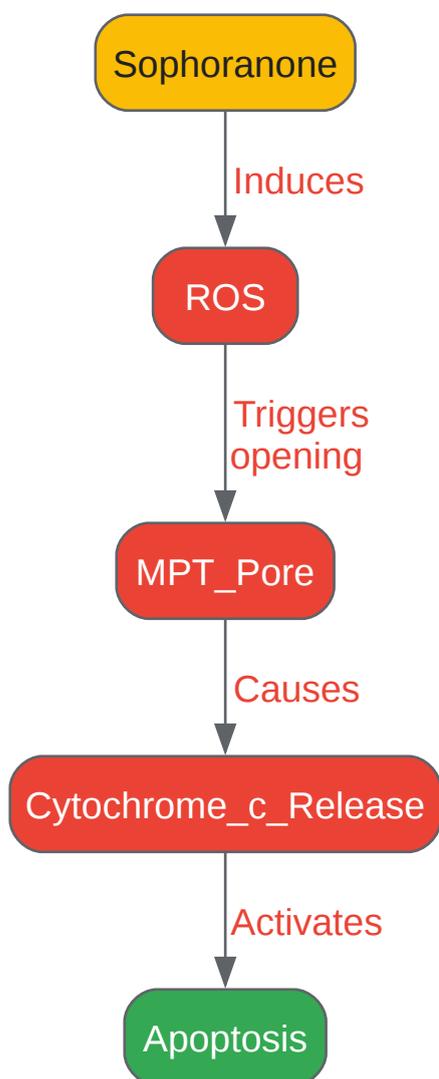
- **Cell Line:** Human premyelocytic leukemia cell line U937.
- **Treatment:** Cells were treated with purified **sophoranone**.
- **ROS Measurement:** Intracellular ROS levels were measured using flow cytometry with an oxidant-sensitive fluorescent probe, DCFH-DA (dichlorodihydrofluorescein diacetate).
- **Mitochondrial Permeability Transition (MPT):** MPT was assessed by measuring the mitochondrial swelling in isolated mouse liver mitochondria. The decrease in absorbance at 520 nm indicated mitochondrial swelling.
- **Cytochrome c Release:** Determined by submitting the cytosolic fraction of treated cells to Western blot analysis using an anti-cytochrome c antibody.

- **In Vitro CYP450 Inhibition Study [3]**

- **System:** Human liver microsomes (HLMs).
- **Reaction:** Microsomes were incubated with **sophoranone** and specific probe substrates for various CYP enzymes (e.g., tolbutamide for CYP2C9).
- **Measurement:** The formation of metabolite (e.g., 4-hydroxytolbutamide) was measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the enzyme activity and calculate IC₅₀/K_i values.

Signaling Pathway in Apoptosis Induction

The diagram below illustrates the mechanism by which **sophoranone** induces apoptosis in cancer cells, as identified in human leukemia U937 cells [2].



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Research Implications & Gaps

The experimental data highlights both the potential and the challenges of **sophoranone** as a therapeutic agent:

- **Promising Mechanism:** Its ability to directly target mitochondria and induce apoptosis makes it a compelling candidate for anticancer drug development [2].
- **Pharmacokinetic Hurdles:** The very low oral absorption and extensive plasma protein binding pose significant challenges for its development as an oral drug, as evidenced by the lack of in vivo correlation for its CYP2C9 inhibition [3]. This suggests that novel drug delivery systems or structural modifications may be necessary.

It's important to note that the search results lack a direct, quantitative comparison of **sophoranone** content across various *Sophora* species (like *S. flavescens* or *S. japonica*). The available information strongly associates **sophoranone** with *Sophora tonkinensis*.

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